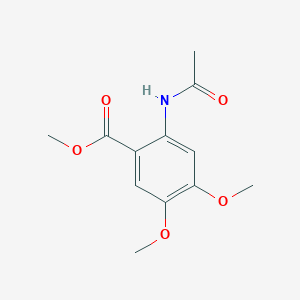

Methyl 2-acetamido-4,5-dimethoxybenzoate

Übersicht

Beschreibung

“Methyl 2-acetamido-4,5-dimethoxybenzoate” is a chemical compound with the molecular formula C12H15NO5 . It has a molecular weight of 253.25 .

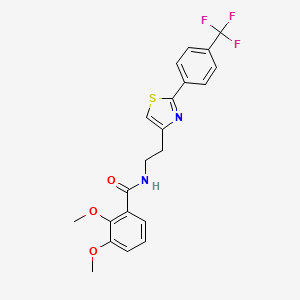

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoate core with two methoxy groups (OCH3) at the 4th and 5th positions, an acetamido group (NHCOCH3) at the 2nd position, and a methyl ester group (COOCH3) attached to the benzoate core .Wissenschaftliche Forschungsanwendungen

Synthesis of Derivatives : One study focused on the synthesis of Methyl 2-acetamido-2-deoxy-β-D-glucofuranoside and its derivatives, demonstrating its potential in carbohydrate chemistry and organic synthesis (Jacquinet & Sinaÿ, 1974).

Chemical Characterization : Research on the structures of colchicine analogues included a compound similar to Methyl 2-acetamido-4,5-dimethoxybenzoate, offering insights into the chemical structure and properties of these compounds (Mackay, Lacey, & Burden, 1989).

Antiparasitic Drugs Research : A study in 1964 explored the anti-coccidial activity of compounds including derivatives of this compound, contributing to the field of antiparasitic drug development (Rogers et al., 1964).

Antitumor Activity : Research on the synthesis and characterization of Glycine derivatives containing 5-Fluorouracil involved compounds similar to this compound, indicating its potential in developing antitumor agents (Lan Yun-jun, 2011).

Chemoselective Insertion Research : A study on the thermal decomposition involving thiolactams and corresponding lactams included a compound related to this compound, contributing to the understanding of chemoselective insertion reactions (Mlostoń, Kania, & Heimgartner, 2009).

Anti-Inflammatory Research : The synthesis and biological evaluation of 5-substituted benzo[b]thiophene derivatives as anti-inflammatory agents included related compounds, demonstrating the potential of this compound in developing anti-inflammatory medications (Radwan, Shehab, & El-Shenawy, 2009).

Eigenschaften

IUPAC Name |

methyl 2-acetamido-4,5-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-7(14)13-9-6-11(17-3)10(16-2)5-8(9)12(15)18-4/h5-6H,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVYRZSSFMDAGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1C(=O)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2668410.png)

![2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2668413.png)

![2-[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2668423.png)

![5-[(3-nitro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2668424.png)

![N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2668429.png)